molecular formula C20H16ClN5O3 B1682010 Telatinib CAS No. 332012-40-5

Telatinib

Cat. No. B1682010
M. Wt: 409.8 g/mol
InChI Key: QFCXANHHBCGMAS-UHFFFAOYSA-N
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Description

Telatinib is an orally available, small-molecule inhibitor of vascular endothelial growth factor receptors 2 and 3 (VEGFR-2/-3), platelet-derived growth factor receptor β, and c-Kit . It is under investigation in clinical trials, such as NCT03817411, which is studying Telatinib in combination with Capecitabine/Oxaliplatin in 1st Line Gastric or GEJ Cancer .


Molecular Structure Analysis

Telatinib has a molecular formula of C20H16ClN5O3 and a molecular weight of 409.83 g/mol . Its IUPAC name is 4-[[4-(4-chloroanilino)furo[2,3-d]pyridazin-7-yl]oxymethyl]-N-methylpyridine-2-carboxamide . The structure of Telatinib has been studied using various computational and experimental techniques .

Scientific Research Applications

Telatinib as an Angiogenesis Inhibitor

Telatinib, a small molecule tyrosine kinase inhibitor, primarily targets angiogenesis. It inhibits vascular endothelial growth factor receptors 2 and 3, platelet-derived growth factor receptor, and c-KIT. This mode of action is significant in cancer therapeutics, as these receptors are crucial in tumor angiogenesis. Studies have shown that telatinib can induce functional or structural rarefaction and increase blood pressure, which is an observed side effect in antiangiogenic therapy. This finding provides insight into the vascular effects of angiogenesis inhibition by telatinib (Steeghs et al., 2008).

Clinical Trials in Advanced Solid Tumors

Several clinical trials have focused on telatinib's application in treating advanced solid tumors. Phase I studies have investigated its safety, tolerability, pharmacokinetics, and efficacy. These studies have explored various dosing regimens and combinations with other chemotherapy agents. While telatinib was well-tolerated up to certain doses, its maximum-tolerated dose in some studies was not reached. The trials also provided valuable pharmacokinetic data and observed some cases of partial response in cancer patients, especially in renal cell carcinoma (Strumberg et al., 2008; Eskens et al., 2009).

Pharmacogenetics in Drug Exposure and Toxicity

Research on the pharmacogenetics of telatinib has sought to clarify the significant interpatient variability in drug exposure and potential relationships between single nucleotide polymorphisms in genes encoding for transporter proteins and pharmacokinetic parameters. This research aims to understand the genetic factors influencing telatinib's efficacy and toxicity, although no significant associations have been observed so far (Steeghs et al., 2009).

Combination Therapy Studies

Studies have also focused on telatinib in combination therapy settings, particularly in combination with irinotecan and capecitabine for treating advanced solid tumors. These studies are crucial for understanding how telatinib can be integrated into broader cancer treatment regimens, assessing its interactions with other drugs, and evaluating its efficacy in combination therapies (Langenberg et al., 2010).

Investigating Resistance Mechanisms

A noteworthy aspect of telatinib research is investigating its role in overcoming multidrug resistance (MDR). Telatinib has been found to enhance the anticancer activity of ABCG2 substrate anticancer drugs by inhibiting ABCG2 efflux transporter activity. This finding is significant for treating tumors that overexpress ABCG2, as it suggests that telatinib, in combination with specific ABCG2 substrate drugs, might be effective in such cases (Sodani et al., 2014).

Safety And Hazards

Telatinib can cause skin irritation, allergic skin reactions, serious eye damage, and respiratory irritation . It is also suspected of causing genetic defects and damaging fertility or the unborn child . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes .

Future Directions

The future of kinase inhibitors like Telatinib lies in overcoming the challenge of drug resistance . Research is ongoing to improve the potency and specificity of these inhibitors, and more than 70 new drugs have been approved since the first kinase inhibitor, imatinib, was approved in 2001 .

properties

IUPAC Name

4-[[4-(4-chloroanilino)furo[2,3-d]pyridazin-7-yl]oxymethyl]-N-methylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5O3/c1-22-19(27)16-10-12(6-8-23-16)11-29-20-17-15(7-9-28-17)18(25-26-20)24-14-4-2-13(21)3-5-14/h2-10H,11H2,1H3,(H,22,27)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFCXANHHBCGMAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NC=CC(=C1)COC2=NN=C(C3=C2OC=C3)NC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70954809
Record name 4-({[4-(4-Chloroanilino)furo[2,3-d]pyridazin-7-yl]oxy}methyl)-N-methylpyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70954809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Telatinib

CAS RN

332012-40-5
Record name Telatinib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=332012-40-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Telatinib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0332012405
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Telatinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15393
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4-({[4-(4-Chloroanilino)furo[2,3-d]pyridazin-7-yl]oxy}methyl)-N-methylpyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70954809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TELATINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18P7197Q7J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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